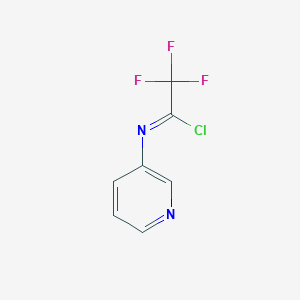![molecular formula C10H15BrN2O B2444700 1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine CAS No. 414881-72-4](/img/structure/B2444700.png)
1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine
Übersicht
Beschreibung
1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine, also known as BFMPP, is a chemical compound that has been widely used in scientific research. BFMPP belongs to the class of piperazines and is a potent agonist of the serotonin receptor 5-HT1A. The compound has been used in various studies to investigate the role of serotonin in the central nervous system and to develop new drugs for the treatment of various disorders.
Wissenschaftliche Forschungsanwendungen
Central Nervous System Agents:
- Pyridobenzoxazepine and pyridobenzothiazepine derivatives, including those with 4-methylpiperazine structures, have been investigated for their potential as central nervous system agents. They demonstrate varying affinities for dopamine, serotonin, and cholinergic receptors and exhibit anxiolytic-like and antipsychotic-like activities in behavioral models (Liégeois et al., 1994).
Neurochemical Studies:
- Compounds with a 4-methylpiperazine structure have been evaluated in neurochemical studies for their effects on learning and memory reconstruction in mice, showing promising results in enhancing cognitive functions (Zhang Hong-ying, 2012).
H1-Antihistaminic Agents:
- Novel quinazolin-4-(3H)-ones with 4-methylpiperazine components have been synthesized and assessed for their in vivo H1-antihistaminic activity. These compounds, including OT5, demonstrated significant protection against histamine-induced bronchospasm in guinea pigs, suggesting their potential as new classes of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).
DNA Binding and Fluorescent Staining:
- Hoechst 33258, a compound with a 4-methylpiperazine structure, is known for its strong binding to the minor groove of double-stranded B-DNA and is widely used as a fluorescent DNA stain. Its derivatives find applications in cell biology, radioprotection, and as topoisomerase inhibitors (Issar & Kakkar, 2013).
Serotoninergic System Modulation:
- Several compounds, including those with 4-methylpiperazine structures, have been synthesized and assessed for their influence on the serotoninergic system, displaying profiles indicative of potential antipsychotic and antidepressant properties (Malinka & Rutkowska, 1997; Dekeyne et al., 2012).
Eigenschaften
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-12-4-6-13(7-5-12)8-9-2-3-10(11)14-9/h2-3H,4-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPPWVPXURIZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

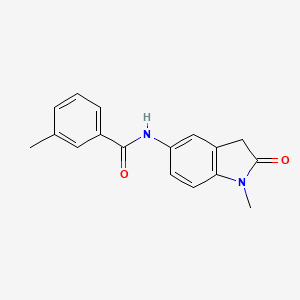
dimethylsilane](/img/structure/B2444621.png)

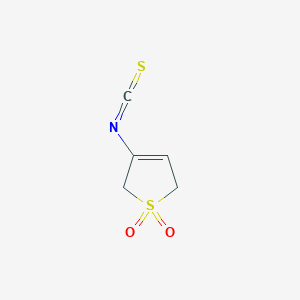
![3-(3,5-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2444624.png)
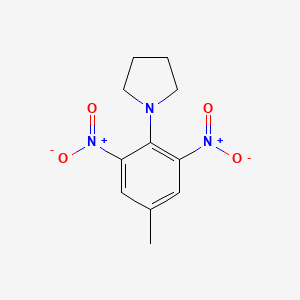
![(E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2444627.png)
![3-(2-Furylmethylthio)-1-(2-thienyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2444628.png)

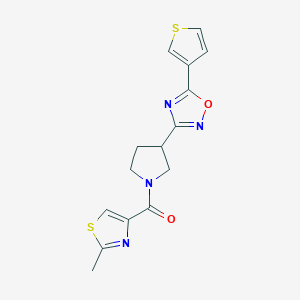
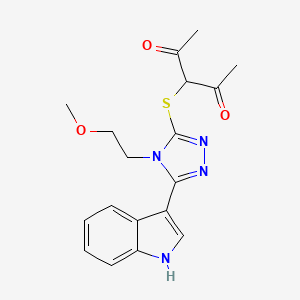
![N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclopropanecarboxamide](/img/structure/B2444639.png)
